molecular formula C28H28N2O5 B2949934 Fmoc-Lys(Bz)-OH CAS No. 1007096-37-8

Fmoc-Lys(Bz)-OH

Cat. No.: B2949934
CAS No.: 1007096-37-8
M. Wt: 472.541
InChI Key: FCHKYEOLYRBPJT-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(Bz)-OH: is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino group and a benzyl (Bz) protecting group at the epsilon-amino group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

Fmoc-Lys(Bz)-OH, also known as Fmoc-Lys(Bzo)-OH or N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-benzoyl-L-lysine, is primarily used in peptide synthesis . Its primary targets are the amino acid sequences of peptides, where it serves as a building block in the formation of these sequences .

Mode of Action

This compound interacts with its targets through the process of solid-phase peptide synthesis (SPPS) . The Fmoc group provides protection for the amino group during peptide bond formation, preventing unwanted side reactions. Once the desired peptide bond is formed, the Fmoc group can be selectively removed, allowing the next amino acid to be added .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in protein synthesis and function. By allowing the precise construction of peptide sequences, it enables the study and manipulation of proteins and their functions .

Pharmacokinetics

It’s important to note that this compound should be handled with care in a controlled environment, as it can cause skin irritation .

Result of Action

The result of this compound’s action is the successful synthesis of peptide sequences. This enables researchers to create specific peptides for study and potential therapeutic use .

Action Environment

The action of this compound is influenced by the controlled laboratory environment in which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Bz)-OH typically involves the protection of the lysine amino groups. The alpha-amino group is protected with the Fmoc group, while the epsilon-amino group is protected with the benzyl group. The process generally follows these steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Fmoc-Lys(Bz)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific combination of Fmoc and benzyl protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in SPPS for synthesizing peptides with high purity and yield .

Properties

IUPAC Name

(2S)-6-benzamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O5/c31-26(19-10-2-1-3-11-19)29-17-9-8-16-25(27(32)33)30-28(34)35-18-24-22-14-6-4-12-20(22)21-13-5-7-15-23(21)24/h1-7,10-15,24-25H,8-9,16-18H2,(H,29,31)(H,30,34)(H,32,33)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHKYEOLYRBPJT-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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